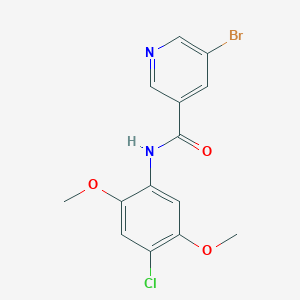
2-bromo-2-(diphenylmethyl)-1H-indene-1,3(2H)-dione
Overview
Description
2-bromo-2-(diphenylmethyl)-1H-indene-1,3(2H)-dione, also known as DBM, is a chemical compound that has been widely studied for its potential applications in scientific research. DBM is a yellow crystalline powder that is soluble in organic solvents such as chloroform and acetone. In We will also list future directions for research on this compound.
Scientific Research Applications
2-bromo-2-(diphenylmethyl)-1H-indene-1,3(2H)-dione has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research is in the field of cancer therapy. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been proposed as a potential chemotherapeutic agent. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
Mechanism of Action
The mechanism of action of 2-bromo-2-(diphenylmethyl)-1H-indene-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines. Additionally, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been shown to have antioxidant properties. This compound has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics, which could have implications for drug interactions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-bromo-2-(diphenylmethyl)-1H-indene-1,3(2H)-dione in lab experiments is its relatively low toxicity. This compound has been shown to have low acute toxicity in animal studies, which makes it a safer alternative to other compounds that may be more toxic. Additionally, this compound is relatively easy to synthesize and purify, which makes it a convenient compound to work with. One of the main limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 2-bromo-2-(diphenylmethyl)-1H-indene-1,3(2H)-dione. One area of research is in the development of this compound derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy and other areas of research. Finally, more research is needed to explore the potential interactions between this compound and other drugs or xenobiotics.
properties
IUPAC Name |
2-benzhydryl-2-bromoindene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrO2/c23-22(20(24)17-13-7-8-14-18(17)21(22)25)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYZBIYMJROHQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3(C(=O)C4=CC=CC=C4C3=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(2-iodophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B3462666.png)
![ethyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3462670.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B3462673.png)
![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B3462681.png)
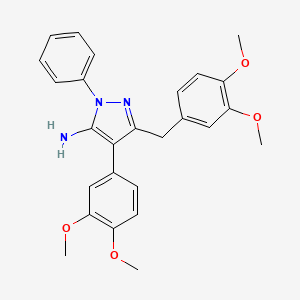

![3-[5-(4-chlorophenyl)-2-furyl]-2-cyano-N-(2-hydroxyphenyl)acrylamide](/img/structure/B3462712.png)
![N'-{5-bromo-1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B3462716.png)

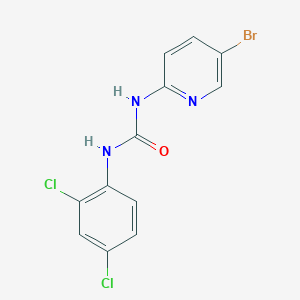
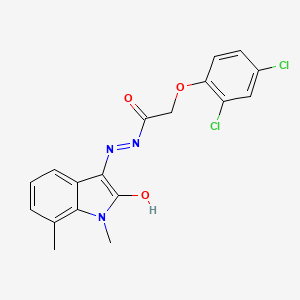
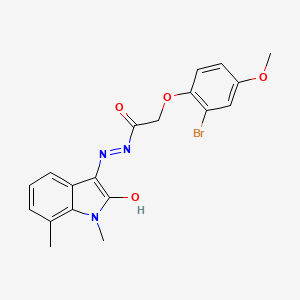
![N-(3-chlorophenyl)-3-[(phenylacetyl)amino]benzamide](/img/structure/B3462753.png)
